molecular formula C12H14N4O6 B2912994 (E)-N'-butylidene-4-methoxy-3,5-dinitrobenzohydrazide CAS No. 683230-51-5

(E)-N'-butylidene-4-methoxy-3,5-dinitrobenzohydrazide

Cat. No.: B2912994
CAS No.: 683230-51-5
M. Wt: 310.266
InChI Key: ASEWANIKXMQPGQ-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide is an organic compound with a complex structure that includes a butylidene group, a methoxy group, and two nitro groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 4-methoxy-3,5-dinitrobenzohydrazide and butyraldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of dinitrobenzene derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

(E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide is not fully understood, but it is believed to involve interactions with cellular components at the molecular level. The nitro groups may participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3,5-dinitrobenzohydrazide: Lacks the butylidene group but shares the benzohydrazide core and nitro groups.

    N’-butylidene-4-methoxybenzohydrazide: Similar structure but without the nitro groups.

    4-methoxy-3,5-dinitrobenzaldehyde: Contains the methoxy and nitro groups but lacks the hydrazide moiety.

Uniqueness

(E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and methoxy groups, along with the butylidene linkage, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

N-[(E)-butylideneamino]-4-methoxy-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O6/c1-3-4-5-13-14-12(17)8-6-9(15(18)19)11(22-2)10(7-8)16(20)21/h5-7H,3-4H2,1-2H3,(H,14,17)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEWANIKXMQPGQ-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=NNC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=N/NC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.